molecular formula C18H21NO5S B12513617 2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decane-4-carbonyl]benzoic acid

2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decane-4-carbonyl]benzoic acid

Cat. No.: B12513617
M. Wt: 363.4 g/mol
InChI Key: UJCSAJNSMWSFHF-UHFFFAOYSA-N
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Description

2-{10,10-dimethyl-3,3-dioxo-3-thia-4-azatricyclo[5210(1),?]decane-4-carbonyl}benzoic acid is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{10,10-dimethyl-3,3-dioxo-3-thia-4-azatricyclo[5.2.1.0(1),?]decane-4-carbonyl}benzoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the tricyclic core structure, followed by the introduction of the benzoic acid moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{10,10-dimethyl-3,3-dioxo-3-thia-4-azatricyclo[5.2.1.0(1),?]decane-4-carbonyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-{10,10-dimethyl-3,3-dioxo-3-thia-4-azatricyclo[5.2.1.0(1),?]decane-4-carbonyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{10,10-dimethyl-3,3-dioxo-3-thia-4-azatricyclo[5.2.1.0(1),?]decane-4-carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{10,10-dimethyl-3,3-dioxo-3-thia-4-azatricyclo[5.2.1.0(1),?]decane-4-carbonyl}benzoic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCSAJNSMWSFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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